molecular formula C25H22Cl2N4O2 B11694678 N-{(1Z)-3-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1Z)-3-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11694678
M. Wt: 481.4 g/mol
InChI Key: MYAVIQUVPPEXPO-WJQBCWGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1Z)-1-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as hydrazinecarbonyl, dimethylamino, and dichlorophenyl groups. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dichlorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 4-dimethylaminobenzaldehyde under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced techniques such as automated reactors and real-time monitoring systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

N-[(1Z)-1-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-1-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its dichlorophenyl and dimethylamino groups contribute to its reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C25H22Cl2N4O2

Molecular Weight

481.4 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H22Cl2N4O2/c1-31(2)21-12-8-17(9-13-21)14-23(29-24(32)18-6-4-3-5-7-18)25(33)30-28-16-19-10-11-20(26)15-22(19)27/h3-16H,1-2H3,(H,29,32)(H,30,33)/b23-14-,28-16+

InChI Key

MYAVIQUVPPEXPO-WJQBCWGLSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)\NC(=O)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.